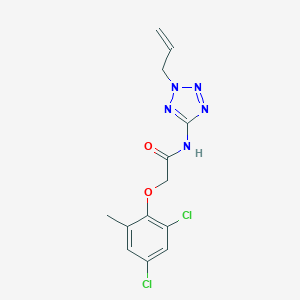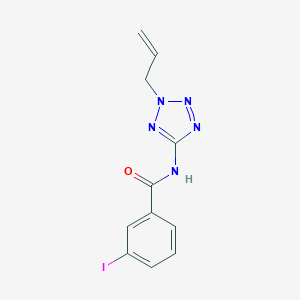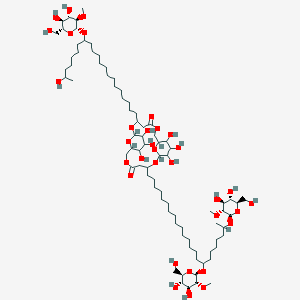
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide, commonly known as ADTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ADTA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell division and proliferation. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Biochemische Und Physiologische Effekte
ADTA has been shown to have significant biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to possess significant antimicrobial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ADTA possesses several advantages for lab experiments, including its ease of synthesis, low cost, and significant antimicrobial and antitumor properties. However, it also has several limitations, including its low solubility in water and limited bioavailability, which may limit its potential applications in vivo.
Zukünftige Richtungen
There are several future directions for the study of ADTA, including the development of novel drug delivery systems to improve its bioavailability and efficacy, the exploration of its potential applications in the treatment of infectious diseases, and the investigation of its mechanism of action in cancer cells. Additionally, further studies are needed to fully understand the potential advantages and limitations of ADTA for lab experiments and clinical applications.
Conclusion:
In conclusion, ADTA is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It possesses significant antimicrobial, antifungal, and antitumor properties and has been shown to have significant biochemical and physiological effects. While it has several advantages for lab experiments, it also has several limitations, and further studies are needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of ADTA involves the reaction of 2,4-dichloro-6-methylphenol with 2-chloroacetyl chloride to form 2-(2,4-dichloro-6-methylphenoxy)acetamide. This intermediate is then reacted with sodium azide and allyl bromide to form N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide. The overall yield of the synthesis is approximately 45%.
Wissenschaftliche Forschungsanwendungen
ADTA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess significant antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of novel therapeutics.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide |
|---|---|
Molekularformel |
C13H13Cl2N5O2 |
Molekulargewicht |
342.18 g/mol |
IUPAC-Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H13Cl2N5O2/c1-3-4-20-18-13(17-19-20)16-11(21)7-22-12-8(2)5-9(14)6-10(12)15/h3,5-6H,1,4,7H2,2H3,(H,16,18,21) |
InChI-Schlüssel |
DFMSOMJWXRKQOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=NN(N=N2)CC=C)Cl)Cl |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=NN(N=N2)CC=C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)





![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
